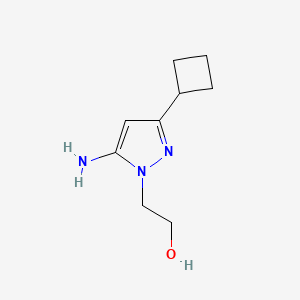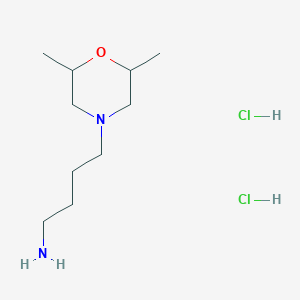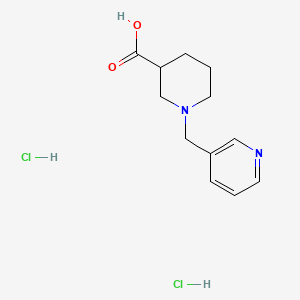
3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions and enzyme activity.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role in drug development.
Vorbereitungsmethoden
The synthesis of 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride involves several steps. Typically, the synthetic route includes the reaction of pyrrolidine with 2-cyclohexylethanol under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the ethoxy group can be substituted with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and pyrrolidine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .
Wirkmechanismus
The mechanism of action of 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-(2-Cyclohexylethoxy)pyrrolidine: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
2-Cyclohexylethanol: A precursor in the synthesis of this compound, used in various organic reactions.
Pyrrolidine derivatives: Other pyrrolidine-based compounds that may have similar or distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and interaction profiles compared to other similar compounds .
Eigenschaften
IUPAC Name |
3-(2-cyclohexylethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-4-11(5-3-1)7-9-14-12-6-8-13-10-12;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMWGFNLRAOUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Fluorophenyl)methoxy]phenol](/img/structure/B1438070.png)
![{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1438072.png)
![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B1438073.png)
![3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1438074.png)
![2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1438075.png)



![6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1438080.png)



![3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438092.png)
